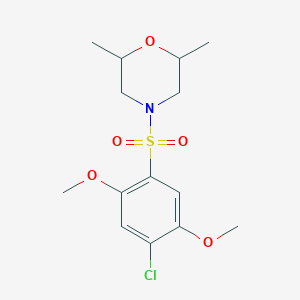

4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine

Description

4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine is a sulfonamide-substituted morpholine derivative. The 4-chloro-2,5-dimethoxybenzenesulfonyl group introduces electron-withdrawing and bulky substituents, which may influence binding affinity in biological systems or chemical reactivity in synthetic pathways .

Properties

IUPAC Name |

4-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO5S/c1-9-7-16(8-10(2)21-9)22(17,18)14-6-12(19-3)11(15)5-13(14)20-4/h5-6,9-10H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNMNVPYYXSBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, amines, or alcohols in the presence of a base like triethylamine.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced sulfonyl compounds.

Scientific Research Applications

4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonylated morpholine derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Applications/Activity | Key Differences |

|---|---|---|---|

| 4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine | 4-Cl-2,5-(OCH₃)-benzenesulfonyl, 2,6-CH₃ | Underexplored (potential agrochemical) | Unique substitution pattern on morpholine |

| Dimethomorph (4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine) | Chlorophenyl, dimethoxyphenyl, propenyl | Fungicide (oomycete control) | Morpholine linked to unsaturated ketone |

| MCPB (4-(4-chloro-2-methylphenoxy)butanoate) | 4-Cl-2-CH₃-phenoxy, butanoate | Herbicide (broadleaf weed control) | Phenoxyacetic acid derivative |

| AD-67 (4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane) | Dichloroacetyl, spirocyclic framework | Herbicide safener (maize protection) | Spirocyclic vs. planar morpholine core |

Key Findings :

Functional Group Influence :

- The sulfonyl group in the target compound likely enhances hydrolytic stability compared to ester-containing analogs like MCPB .

- Unlike dimethomorph, which relies on a conjugated propenyl ketone for fungicidal activity, the target compound’s benzenesulfonyl group may favor interactions with sulfhydryl-containing enzymes .

Biological Activity :

- While dimethomorph and MCPB are well-characterized agrochemicals, the target compound lacks peer-reviewed studies confirming its pesticidal or pharmacological efficacy.

Biological Activity

4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18ClN1O5S

- Molecular Weight : 365.82 g/mol

The compound features a morpholine ring substituted with a sulfonyl group and a chlorinated aromatic moiety. The presence of methoxy groups on the aromatic ring is critical for its biological activity.

Structure-Activity Relationship (SAR)

Research has indicated that the specific arrangement of substituents on the aromatic ring significantly influences the compound's biological activity. For instance:

- Methoxy Substituents : The presence of methoxy groups at the 2 and 5 positions is essential for maintaining activity. Removal or alteration of these groups leads to a loss of biological function .

- Chloro Substituent : The 4-chloro group appears to enhance binding affinity to certain biological targets, although its removal can lead to inactivity .

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : It has been evaluated for its ability to modulate inflammatory pathways, particularly through the inhibition of NF-κB activation in response to stimuli like lipopolysaccharides (LPS) .

- Potential Antidepressant Effects : Similar compounds in the morpholine class have been associated with serotonin reuptake inhibition, suggesting a potential for antidepressant-like effects .

In Vitro Studies

A study conducted on various analogs of the compound demonstrated that modifications at specific positions led to significant changes in activity. For example:

- Compounds lacking one or more methoxy groups showed decreased activation of NF-κB and ISRE pathways .

| Compound ID | Structure Modification | NF-κB Activation (%) | ISRE Activation (%) |

|---|---|---|---|

| 1 | Parent Compound | 85 | 78 |

| 4 | Methoxy group removed | 10 | 5 |

| 6 | Chloro group removed | Inactive | Inactive |

Animal Studies

In vivo studies have suggested that compounds structurally related to this compound may exhibit anti-anorectic properties. However, further research is needed to confirm these effects and elucidate mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.